Welcome to the BenchChem Online Store!
molecular formula C9H14N2O B8272728 (5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol

(5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol

Cat. No. B8272728
M. Wt: 166.22 g/mol
InChI Key: IMPOWBGVGHJTHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07812014B2

Procedure details

To 3.19 g of the crude (5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol in 222 mL of CHCl3 was added activated MnO2 (18.5 g) under a nitrogen atmosphere at room temperature, and then refluxed for 1 h. The mixture was filtered through a pad of Celite and the filtrate was concentrated under reduced pressure. The residue was applied to silica-gel column chromatography, and then the column was eluted with hexane-AcOEt (3:1). The titled compound was obtained as a brown solid (2.48 g, 68.0% from the ester).
Quantity
3.19 g
Type
reactant
Reaction Step One
Name
Quantity
222 mL
Type
solvent
Reaction Step One
Name
Quantity
18.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:12])[CH2:11][N:5]2[N:6]=[C:7]([CH2:9][OH:10])[CH:8]=[C:4]2[CH2:3]1>C(Cl)(Cl)Cl.O=[Mn]=O>[CH3:1][C:2]1([CH3:12])[CH2:11][N:5]2[N:6]=[C:7]([CH:9]=[O:10])[CH:8]=[C:4]2[CH2:3]1

Inputs

Step One
Name
Quantity
3.19 g
Type
reactant
Smiles
CC1(CC=2N(N=C(C2)CO)C1)C
Name
Quantity
222 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
18.5 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
WASH
Type
WASH
Details
the column was eluted with hexane-AcOEt (3:1)

Outcomes

Product
Name
Type
product
Smiles
CC1(CC=2N(N=C(C2)C=O)C1)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.